molecular formula C7H16Cl2N2 B2862086 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1152111-72-2

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B2862086
CAS No.: 1152111-72-2
M. Wt: 199.12
InChI Key: YDQHUSROYINESI-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The mode of action of 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a p-gp substrate . These properties could impact the bioavailability of the compound.

Action Environment

It is recommended that the compound be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent in the presence of a strong acid to form the spirocyclic structure. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane dihydrochloride: Lacks the methyl group present in 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride.

    4-Methyl-4,7-diazaspiro[2.5]octane: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of both diazaspiro and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-7(9)2-3-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHUSROYINESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152111-72-2
Record name 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride
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